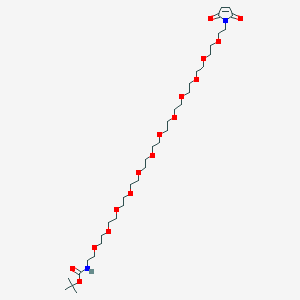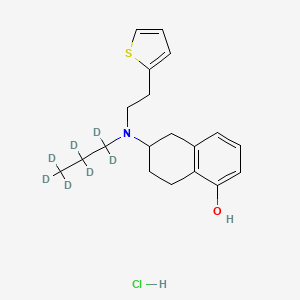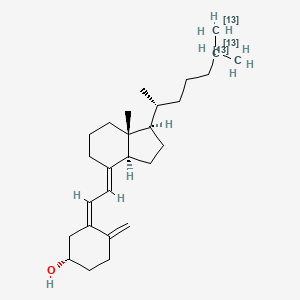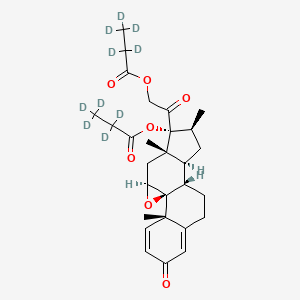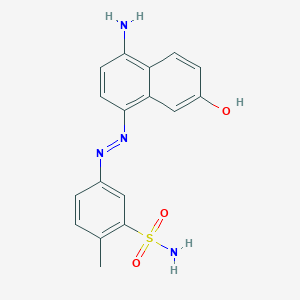
Glyoxalase I inhibitor 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'inhibiteur de la glyoxalase I 7 est un composé qui inhibe l'activité de la glyoxalase I, une enzyme impliquée dans la détoxification du méthylglyoxal, un sous-produit cytotoxique de la glycolyse. La glyoxalase I est un acteur clé du système de la glyoxalase, qui convertit le méthylglyoxal en substances moins nocives. Les inhibiteurs de la glyoxalase I, tels que l'inhibiteur de la glyoxalase I 7, ont des applications thérapeutiques potentielles, en particulier dans le traitement du cancer, en raison de leur capacité à induire un stress cytotoxique dans les cellules cancéreuses .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'inhibiteur de la glyoxalase I 7 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Une voie de synthèse courante implique l'utilisation de dérivés de thiazolidinedione et d'acide salicylique. Les conditions réactionnelles comprennent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs comme la triéthylamine. La réaction est effectuée à des températures élevées pour faciliter la formation du produit désiré .
Méthodes de production industrielle
La production industrielle de l'inhibiteur de la glyoxalase I 7 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela comprend l'utilisation de réacteurs à grande échelle, un contrôle précis de la température et des techniques de purification efficaces telles que la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
L'inhibiteur de la glyoxalase I 7 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en formes réduites ayant des propriétés différentes.
Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels au sein de la molécule, conduisant à la formation de nouveaux dérivés
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions contrôlées, comprenant des températures spécifiques, des niveaux de pH et des environnements de solvants .
Principaux produits
Ces dérivés peuvent être étudiés plus en détail pour leurs activités biologiques et leur potentiel thérapeutique .
Applications de la recherche scientifique
L'inhibiteur de la glyoxalase I 7 a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Le composé est utilisé dans des études liées à l'inhibition enzymatique et au développement de nouveaux inhibiteurs.
Biologie : Il est utilisé pour étudier le rôle de la glyoxalase I dans les processus cellulaires et son impact sur la viabilité cellulaire.
Médecine : L'inhibiteur de la glyoxalase I 7 est étudié pour son potentiel en tant qu'agent anticancéreux, en particulier pour cibler les cellules cancéreuses présentant une activité élevée de la glyoxalase I.
Mécanisme d'action
L'inhibiteur de la glyoxalase I 7 exerce ses effets en se liant au site actif de la glyoxalase I, inhibant ainsi son activité enzymatique. Cela conduit à l'accumulation de méthylglyoxal, qui induit un stress cytotoxique dans les cellules. Les cibles moléculaires impliquées comprennent les résidus du site actif de la glyoxalase I, et les voies affectées comprennent celles liées à la détoxification du méthylglyoxal et aux réponses de stress cellulaire .
Applications De Recherche Scientifique
Glyoxalase I inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to enzyme inhibition and the development of new inhibitors.
Biology: It is used to study the role of glyoxalase I in cellular processes and its impact on cell viability.
Medicine: this compound is being investigated for its potential as an anticancer agent, particularly in targeting cancer cells with high glyoxalase I activity.
Mécanisme D'action
Glyoxalase I inhibitor 7 exerts its effects by binding to the active site of glyoxalase I, thereby inhibiting its enzymatic activity. This leads to the accumulation of methylglyoxal, which induces cytotoxic stress in cells. The molecular targets involved include the active site residues of glyoxalase I, and the pathways affected include those related to methylglyoxal detoxification and cellular stress responses .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à l'inhibiteur de la glyoxalase I 7 comprennent :
Acide nordihydroguaiarétique : Un autre inhibiteur puissant de la glyoxalase I présentant des caractéristiques inhibitrices similaires.
Dérivés de thiazolidinedione : Une classe de composés présentant une activité inhibitrice de la glyoxalase I.
Dérivés de l'acide salicylique : Des composés qui ont été modifiés pour améliorer leurs propriétés inhibitrices de la glyoxalase I
Unicité
L'inhibiteur de la glyoxalase I 7 est unique en raison de son affinité de liaison spécifique et de sa puissance inhibitrice contre la glyoxalase I. Sa structure permet une inhibition efficace de l'enzyme, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .
Propriétés
Formule moléculaire |
C17H16N4O3S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
5-[(4-amino-7-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N4O3S/c1-10-2-3-11(8-17(10)25(19,23)24)20-21-16-7-6-15(18)13-5-4-12(22)9-14(13)16/h2-9,22H,18H2,1H3,(H2,19,23,24) |
Clé InChI |
YZWDBEYFPIXISP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



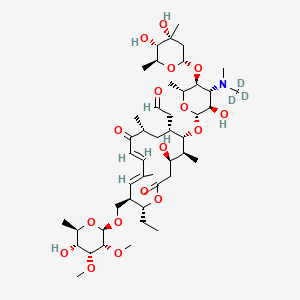
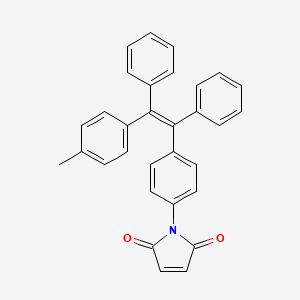
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
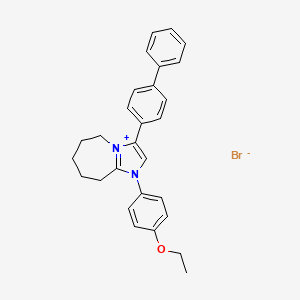
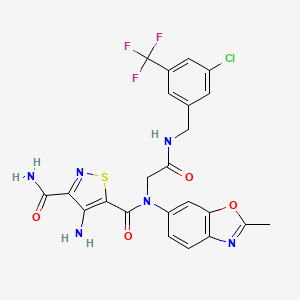
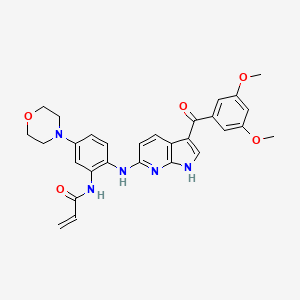
![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
